molecular formula C20H23ClN2O B3980076 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylbutan-1-one

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylbutan-1-one

Cat. No.: B3980076
M. Wt: 342.9 g/mol
InChI Key: ABTVTSYAKHYCEF-UHFFFAOYSA-N
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Description

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylbutan-1-one is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a phenylbutanone moiety. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

The synthesis of 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylbutan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1-(3-chlorophenyl)piperazine with 3-phenylbutan-1-one under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol, and may be catalyzed by an acid or base to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylbutan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylbutan-1-one involves its interaction with specific molecular targets. It acts as a serotonergic antagonist, binding to serotonin receptors and blocking their activation. This interaction can modulate neurotransmitter levels and influence various physiological processes, including mood regulation and pain perception .

Comparison with Similar Compounds

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylbutan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potential pharmacological properties, which distinguish it from other related compounds.

Properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O/c1-16(17-6-3-2-4-7-17)14-20(24)23-12-10-22(11-13-23)19-9-5-8-18(21)15-19/h2-9,15-16H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTVTSYAKHYCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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